6-Acetyl-N-caboxylate Melatonin Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

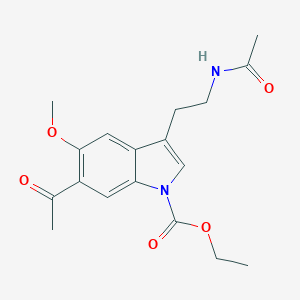

6-Acetyl-N-caboxylate Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle. This compound is characterized by its molecular formula C18H22N2O5 and a molecular weight of 346.38 g/mol . It is primarily used in biochemical and proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester typically involves the following steps:

Starting Material: The synthesis begins with melatonin.

Acetylation: Melatonin undergoes acetylation to introduce the acetyl group at the 6th position.

Esterification: Finally, the carboxylate group is esterified to form the ethyl ester.

The reaction conditions for these steps typically involve the use of acetic anhydride for acetylation, carbon dioxide for carboxylation, and ethanol for esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of melatonin are acetylated, carboxylated, and esterified.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

6-Acetyl-N-caboxylate Melatonin Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The acetyl and ethyl ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms with modified functional groups.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

6-Acetyl-N-caboxylate Melatonin Ethyl Ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference standard.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and neuroprotection.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mécanisme D'action

The mechanism of action of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester involves its interaction with melatonin receptors in the body. These receptors are part of the G-protein coupled receptor family and are involved in regulating circadian rhythms and sleep-wake cycles. The compound binds to these receptors, modulating their activity and influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Melatonin: The parent compound, primarily involved in regulating sleep.

N-Acetylserotonin: A precursor to melatonin with similar biological activities.

5-Methoxytryptamine: Another derivative of melatonin with distinct pharmacological properties.

Uniqueness

6-Acetyl-N-caboxylate Melatonin Ethyl Ester is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to melatonin. These modifications also allow for more targeted research applications and potential therapeutic uses .

Activité Biologique

6-Acetyl-N-Carboxylate Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone primarily produced by the pineal gland that regulates circadian rhythms and sleep-wake cycles. This compound, characterized by its molecular formula C18H22N2O5 and a molecular weight of 346.38g/mol, has garnered attention for its potential therapeutic applications, particularly in the fields of sleep disorders and neuroprotection. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

The biological activity of 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester is primarily mediated through its interaction with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors involved in various physiological processes including circadian rhythm regulation and sleep modulation. Upon binding to these receptors, the compound influences intracellular signaling pathways, leading to physiological effects such as:

- Regulation of Sleep-Wake Cycles : By modulating melatonin receptor activity, it helps synchronize circadian rhythms.

- Neuroprotective Effects : It may exert antioxidant properties, reducing oxidative stress in neuronal tissues.

Antioxidant Properties

Research indicates that 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester exhibits significant antioxidant activity. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

| Study | Findings |

|---|---|

| The compound demonstrated a dose-dependent increase in superoxide dismutase (SOD) and catalase activity in neuronal cells exposed to oxidative stress. | |

| In vitro studies revealed that it reduced lipid peroxidation levels significantly compared to control groups. |

Neuroprotective Effects

In various experimental models, this compound has displayed neuroprotective properties against neurodegenerative conditions.

- Case Study : A study on mice with induced neurodegeneration showed that treatment with 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester led to improved cognitive function and reduced neuronal death compared to untreated controls .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester, it is beneficial to compare it with other melatonin derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Melatonin | Regulates sleep-wake cycles; antioxidant | Naturally occurring hormone; less stable |

| N-Acetylserotonin | Precursor to melatonin; neuroprotective | Limited receptor affinity compared to melatonin |

| 5-Methoxytryptamine | Modulates serotonin receptors; antidepressant effects | Distinct pharmacological profile |

6-Acetyl-N-Carboxylate Melatonin Ethyl Ester stands out due to its enhanced stability and bioavailability, potentially offering more effective therapeutic applications than its predecessors.

Propriétés

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCAAXMIAGUBJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472302 |

Source

|

| Record name | AGN-PC-00FUOO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188397-05-9 |

Source

|

| Record name | AGN-PC-00FUOO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.